molecular formula C49H51BrOP2 B12910629 (2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)

(2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)

Cat. No.: B12910629
M. Wt: 797.8 g/mol
InChI Key: VLYPXIPQBRMREQ-UHFFFAOYSA-N
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Description

The compound (2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) is a complex organic molecule with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a xanthene core substituted with bromopentyl and diphenylphosphine groups. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in synthetic chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Xanthene Core: The xanthene core is synthesized through a condensation reaction between appropriate aromatic aldehydes and ketones under acidic conditions.

    Introduction of Bromopentyl Group: The bromopentyl group is introduced via a nucleophilic substitution reaction, where a suitable bromopentyl halide reacts with the xanthene core.

    Attachment of Diphenylphosphine Groups:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine): undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the bromopentyl group to a pentyl group.

    Substitution: The bromopentyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

    Phosphine Oxides: Formed through oxidation reactions.

    Substituted Xanthene Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine): has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in the study of biological systems due to its ability to form complexes with metal ions.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets include transition metal centers, and the pathways involved are primarily related to coordination chemistry and catalysis.

Comparison with Similar Compounds

Similar Compounds

  • (2-(5-Bromopentyl)-7-hexyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)
  • (2-(5-Bromopentyl)-9,9-dimethyl-7-hexyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)

Uniqueness

The uniqueness of (2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) lies in its specific substitution pattern on the xanthene core, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise coordination chemistry and catalysis.

Properties

Molecular Formula

C49H51BrOP2

Molecular Weight

797.8 g/mol

IUPAC Name

[2-(5-bromopentyl)-5-diphenylphosphanyl-9,9-dimethyl-7-pentylxanthen-4-yl]-diphenylphosphane

InChI

InChI=1S/C49H51BrOP2/c1-4-5-11-22-37-33-43-47(45(35-37)52(39-24-13-6-14-25-39)40-26-15-7-16-27-40)51-48-44(49(43,2)3)34-38(23-12-10-21-32-50)36-46(48)53(41-28-17-8-18-29-41)42-30-19-9-20-31-42/h6-9,13-20,24-31,33-36H,4-5,10-12,21-23,32H2,1-3H3

InChI Key

VLYPXIPQBRMREQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2=C(C(=C1)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C2(C)C)C=C(C=C5P(C6=CC=CC=C6)C7=CC=CC=C7)CCCCCBr

Origin of Product

United States

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